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Compound of Interest

1-Bromo-2,5-dimethyl-4-
Compound Name:
nitrobenzene

Cat. No.: B092686

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,5-dimethyl-4-
nitrobenzene

Introduction

1-Bromo-2,5-dimethyl-4-nitrobenzene is a polysubstituted aromatic compound belonging to
the nitrobenzene family. With the chemical formula CsHsBrNO2 and CAS Number 15540-81-5,
this molecule serves as a valuable intermediate in organic synthesis and a model compound
for studying the interplay of electronic and steric effects in aromatic systems.[1][2] Its structure,
featuring a combination of electron-donating methyl groups, an electron-withdrawing nitro
group, and a deactivating bromo group, creates a unigue electronic landscape that dictates its
reactivity and physical properties. Understanding this molecular architecture with precision is
paramount for professionals in chemical research, materials science, and drug development,
as it informs synthetic strategy, predicts molecular interactions, and guides the design of novel
functional materials.

This guide provides a comprehensive exploration of the molecular structure of 1-Bromo-2,5-
dimethyl-4-nitrobenzene. We will move beyond a simple description of its composition to
delve into the advanced analytical techniques and computational methods used for its
characterization. The causality behind experimental choices will be explained, reflecting a
framework of self-validating protocols essential for scientific integrity.
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Core Molecular Architecture and Physicochemical
Properties

The foundational identity of 1-Bromo-2,5-dimethyl-4-nitrobenzene is established by its
constituent atoms and their arrangement. The molecule is built upon a benzene ring, a scaffold
that imparts aromaticity and planarity. Attached to this ring are four substituents: a bromine
atom, two methyl groups, and a nitro group, positioned at carbons 1, 2, 5, and 4, respectively.

Property Value Source

1-bromo-2,5-dimethyl-4-
IUPAC Name ] PubChem[1]
nitrobenzene

CAS Number 15540-81-5 ChemScene[3]
Molecular Formula CsHsBrNO2 PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1]

, CC1=CC(=C(C=C1Br)C)--
Canonical SMILES PubChem[1]
INVALID-LINK--[O-]

The electronic character of the molecule is a complex interplay of substituent effects. The nitro
group (NO2) is a potent electron-withdrawing group through both resonance and inductive
effects, significantly reducing the electron density of the aromatic ring.[4] Conversely, the two
methyl (CHs) groups are electron-donating via hyperconjugation and induction, partially
offsetting the effect of the nitro group. The bromine (Br) atom is inductively electron-
withdrawing but can donate electron density through resonance, classifying it as a deactivating
yet ortho-, para-directing group in electrophilic aromatic substitution reactions.[5] The
combination of these competing electronic influences governs the molecule's reactivity, stability,
and spectroscopic signatures.

Definitive Structural Elucidation: A Multi-Technique
Approach

Determining the precise three-dimensional structure of a molecule requires a synergistic
application of multiple analytical techniques. While each method provides unique insights, their
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combined power yields a comprehensive and validated structural model, both in the solid state
and in solution.

X-ray Crystallography: The Gold Standard for Solid-
State Structure

Expertise & Causality: Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal
method for determining the atomic arrangement of a crystalline solid.[6] It provides precise
measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's
conformation and its packing in the crystal lattice. This technique is chosen when an
unambiguous, high-resolution solid-state structure is required, which is critical for
understanding intermolecular interactions like halogen bonding or 1t-stacking that can influence
material properties.[7] While specific crystallographic data for 1-Bromo-2,5-dimethyl-4-
nitrobenzene is not publicly available, analysis of a closely related compound, 1-Bromo-4-
methyl-2-nitrobenzene, shows a dihedral angle of 14.9(11)° between the nitro group and the
phenyl ring, indicating slight non-planarity due to steric hindrance.[8] A similar deviation would
be expected for the title compound.

Trustworthiness through Protocol: The reliability of an SCXRD structure is contingent upon a
rigorous experimental workflow, from crystal growth to data refinement. Each step contains
internal validation checks to ensure the quality of the final model.

Experimental Protocol: Single-Crystal X-ray Diffraction

» Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol,
ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several
days at a constant temperature. The goal is to obtain single, defect-free crystals of 0.1-0.3
mm in size.

o Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on
a goniometer head using a cryoprotectant oil.

o Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically
100 K) is used to minimize thermal vibrations and radiation damage. An initial set of
diffraction images is taken to determine the unit cell parameters and crystal system.[9]
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» Full Data Collection: A complete dataset is collected by rotating the crystal through a range
of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Ka radiation, A =
0.71073 A).[8]

o Data Reduction & Structure Solution: The collected diffraction intensities are integrated and
corrected for experimental factors. The structure is then solved using direct methods or
Patterson methods to determine the initial positions of the heavier atoms (like Bromine).

o Structure Refinement: The atomic positions and displacement parameters are refined using
a least-squares algorithm to achieve the best fit between the observed and calculated
diffraction data. Hydrogen atoms are typically placed in calculated positions. The final model
is validated using metrics like R-factor and goodness-of-fit.

Workflow Visualization:

Structural Analysis

on |__Least-Squares Fit @ Validation (R-facton) ] i viodel

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structure in Solution

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating molecular
structure in the solution phase.[10][11] *H NMR provides information about the number of
chemically distinct protons, their electronic environment (chemical shift), and their proximity to
other protons (spin-spin coupling).[12] 13C NMR reveals the number of unique carbon atoms
and their functional group identity.[13] For 1-Bromo-2,5-dimethyl-4-nitrobenzene, *H NMR is
expected to show two distinct singlets for the non-equivalent aromatic protons and two singlets
for the two magnetically different methyl groups, confirming the substitution pattern.
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Trustworthiness through Data: The interpretation of NMR spectra is a self-validating process.
The number of signals must match the number of non-equivalent nuclei, the integration of *H
signals must correspond to the proton count, and the coupling patterns must be consistent with
the proposed connectivity.

Predicted Spectroscopic Data

Predicted Chemical

Nucleus _ Multiplicity Assignment
Shift (ppm)
) Aromatic H adjacent
H ~7.8-8.2 Singlet )
to Bromine
) Aromatic H adjacent
1H ~7.2-7.6 Singlet
to Methyl
H ~2.5 Singlet Methyl (C2) protons
H ~2.3 Singlet Methyl (C5) protons
13C ~145 - 150 Singlet C-NO:2
13C ~135 - 140 Singlet C-CHs (x2)
13C ~130- 135 Singlet C-H (x2)
13C ~115-120 Singlet C-Br
13C ~20-25 Singlet -CHs (x2)

Note: These are estimated values based on typical ranges for substituted benzenes. Actual
values may vary.[14][15]

Experimental Protocol: NMR Spectrum Acquisition

o Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7
mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. Add a small amount
of an internal standard, such as tetramethylsilane (TMS), if required.

o Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned
to the appropriate frequency for the nucleus being observed (e.g., *H or 13C).
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» Shimming: The magnetic field homogeneity is optimized by a process called shimming to
ensure sharp, well-resolved peaks.

o Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting signal (Free Induction Decay, FID) is recorded.

» Data Processing: The FID is converted from a time-domain signal to a frequency-domain
spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and
referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the
functional groups present in a molecule. It is based on the principle that molecular bonds
vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample,
energy is absorbed at frequencies corresponding to these vibrations. For 1-Bromo-2,5-
dimethyl-4-nitrobenzene, the most diagnostic peaks are the strong, characteristic stretching
vibrations of the nitro group.[16][17] Their presence provides immediate and reliable
confirmation of this key functional group.

Trustworthiness through Characteristic Bands: The vibrational frequencies of functional groups
are well-documented. The appearance of strong absorptions in the expected regions for N-O
bonds serves as a robust validation of the molecule's identity.[18]

Expected Characteristic IR Absorptions
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Wavenumber (cm—1) Vibration Type Functional Group
1555-1485 Asymmetric Stretch Aromatic Nitro (N-O)
1355-1320 Symmetric Stretch Aromatic Nitro (N-O)
3100-3000 C-H Stretch Aromatic C-H
2980-2850 C-H Stretch Methyl (Aliphatic C-H)
1600-1450 C=C Stretch Aromatic Ring

~1050 C-Br Stretch Aryl Bromide

Source: Adapted from standard IR spectroscopy tables.[16][18]
Experimental Protocol: KBr Disk Method

e Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry,
spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for several minutes to form a thin, transparent or translucent KBr pellet.

o Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

e Background Scan: Run a background spectrum of the empty sample compartment to
account for atmospheric COz and Hz20.

o Sample Scan: Acquire the sample spectrum. The instrument automatically subtracts the
background, yielding the infrared spectrum of the compound.

Computational Chemistry: In Silico Structural
Validation

Expertise & Causality: Computational modeling, particularly using Density Functional Theory
(DFT), is an indispensable tool that complements experimental data.[19][20] It allows for the
calculation of the molecule's minimum energy geometry, electronic properties, and predicted
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spectroscopic data from first principles. This is crucial for visualizing molecular orbitals,
understanding electron density distribution, and rationalizing the observed reactivity. By
comparing DFT-calculated parameters with experimental results from X-ray and NMR, we can
achieve a higher level of confidence in the structural assignment.[21]

Trustworthiness through Correlation: The validity of a computational model is established by its
ability to reproduce experimental observations. A strong correlation between calculated and
measured bond lengths, angles, and spectroscopic shifts indicates that the theoretical model is
a reliable representation of the molecule.

Computational Workflow: DFT Analysis

e Structure Building: An initial 3D structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene is built
using molecular modeling software.

o Method Selection: A suitable theoretical level is chosen. A common and effective choice is
the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good
balance of accuracy and computational cost for organic molecules.[22]

o Geometry Optimization: The energy of the molecule is minimized with respect to all atomic
coordinates. This calculation yields the most stable, lowest-energy conformation of the
molecule.

e Frequency Calculation: A frequency calculation is performed on the optimized geometry. The
absence of imaginary frequencies confirms that the structure is a true energy minimum. This
step also provides the predicted vibrational (IR) spectrum.

o Property Calculation: Further calculations can be performed on the optimized geometry to
determine properties such as NMR chemical shifts, molecular electrostatic potential (MEP),
and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest
unoccupied molecular orbital (LUMO).

Workflow Visualization:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.mdpi.com/2079-4991/11/8/2037
https://www.benchchem.com/product/b092686?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jpca.7b03418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

(1. Build Initial 3D Structureg

2. Select Method/Basis Set
(e.g., B3LYP/6-311G)

(3. Geometry Optimization)

4. Frequency Calculation
(Confirm Minimum)

5. Property Calculations
(NMR, MEP, Orbitals)

@pare with Exp@

Click to download full resolution via product page

Caption: A typical workflow for DFT-based molecular structure analysis.

Synthesis and Safety Considerations

A plausible synthetic route to 1-Bromo-2,5-dimethyl-4-nitrobenzene involves the nitration of
1-bromo-2,5-dimethylbenzene. This is an electrophilic aromatic substitution reaction where the
nitronium ion (NOz%), generated in situ from a mixture of nitric acid and sulfuric acid, acts as
the electrophile.[5] The directing effects of the bromo and methyl substituents would guide the
incoming nitro group to the C4 position. A similar synthesis is used for 1-bromo-4-nitrobenzene
from bromobenzene.[5]
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Safety: 1-Bromo-2,5-dimethyl-4-nitrobenzene, like many nitroaromatic and brominated
compounds, should be handled with care. It is classified as an irritant and is harmful if
swallowed, inhaled, or in contact with skin.[23][24] Appropriate personal protective equipment
(PPE), including gloves, safety goggles, and a lab coat, must be worn.[25][26] All handling
should be performed in a well-ventilated fume hood.[27]

Conclusion

The molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene is a product of its unique
substitution pattern, which imparts distinct electronic and steric characteristics. A
comprehensive understanding of this structure is not achieved by a single method but through
a rigorous, multi-faceted approach. The definitive solid-state architecture is provided by X-ray
crystallography, while NMR spectroscopy reveals its structure and dynamics in solution. FT-IR
spectroscopy serves as a rapid confirmation of key functional groups. These experimental
techniques, when integrated with the predictive and explanatory power of computational
chemistry, provide a complete and validated picture of the molecule. This detailed structural
knowledge is the foundation upon which its applications in synthesis, chemical biology, and
materials science are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092686?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

